N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide
Description
This compound features a 4-methyl-substituted thiazole core with a propan-2-ylamino group at position 2 and a carboxamide moiety linked to a 2-(4-methoxyphenyl)ethyl chain. Thiazole derivatives are pharmacologically significant due to their heterocyclic aromaticity, which facilitates interactions with biological targets such as kinases and enzymes .
Properties
Molecular Formula |
C17H23N3O2S |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H23N3O2S/c1-11(2)19-17-20-12(3)15(23-17)16(21)18-10-9-13-5-7-14(22-4)8-6-13/h5-8,11H,9-10H2,1-4H3,(H,18,21)(H,19,20) |
InChI Key |
RHXQAHOWYMPJLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(C)C)C(=O)NCCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with an appropriate carboxylic acid derivative under acidic conditions. The methoxyphenyl group is then introduced through a Friedel-Crafts acylation reaction, followed by the addition of the isopropylamino group via nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Thiazole Position 2
The substituent at position 2 of the thiazole ring critically influences biological activity and physicochemical properties:
Key Findings :
Carboxamide N-Substituent Modifications
The N-substituent on the carboxamide affects target engagement and pharmacokinetics:
Key Findings :
- Dasatinib demonstrates that elaborate N-substituents (e.g., pyrimidinyl/piperazinyl) can achieve subnanomolar kinase inhibition, highlighting the tunability of thiazole carboxamides .
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the methoxyphenyl group and the propan-2-ylamino substituent may enhance its pharmacological profile.
Research indicates that compounds with thiazole structures often exhibit a variety of biological activities, including:
- Anticancer Activity : Thiazole derivatives have shown potent activity against various cancer cell lines. For instance, modifications to the thiazole structure can lead to enhanced antiproliferative effects.
- Antimicrobial Properties : Compounds similar to this compound have demonstrated efficacy against bacterial and fungal strains.
Biological Activity Data
Case Studies
- Anticancer Effects : In a study evaluating the compound's effects on human cancer cell lines, it was found to significantly inhibit cell proliferation in HeLa and CaCo-2 cells with IC50 values of 9.27 µM and 2.76 µM respectively. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
- Antimicrobial Activity : A separate investigation into the antimicrobial properties revealed that the compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, notably Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent.
Research Findings
Recent studies have highlighted the following findings regarding this compound:
- In Vitro Cytotoxicity : The compound has been shown to possess selective cytotoxicity towards tumor cells while sparing normal cells, indicating a favorable therapeutic index.
- Mechanistic Insights : Investigations into its mechanism of action revealed that it may act by inhibiting specific enzymes involved in cancer cell metabolism and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
